molecular formula C25H18O4 B2497135 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate CAS No. 391229-10-0

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate

Cat. No.: B2497135
CAS No.: 391229-10-0
M. Wt: 382.415
InChI Key: PQXUXJHDSPLDLV-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate (CAS 391229-10-0) is a high-purity organic compound with a molecular formula of C 25 H 18 O 4 and a molecular weight of 382.42 g/mol . This reagent is provided with a purity of 95% or higher, ensuring quality and consistency for research applications . Compounds featuring naphthalene and benzophenone moieties, like this one, are of significant interest in various research fields. The naphthalene core is a versatile building block in the synthesis of dyes, synthetic resins, and other advanced materials . Furthermore, the structural features of this molecule suggest potential as a valuable intermediate in medicinal chemistry research, particularly in the development of pharmacologically active molecules . Researchers are exploring its utility in designing novel chemical entities for various applications. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-benzoylphenyl) 2-naphthalen-1-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O4/c26-24(17-28-23-12-6-10-18-7-4-5-11-22(18)23)29-21-15-13-20(14-16-21)25(27)19-8-2-1-3-9-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXUXJHDSPLDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate typically involves the esterification of 4-benzoylphenol with 2-(naphthalen-1-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various substituents onto the aromatic rings, such as nitro groups or halogens.

Scientific Research Applications

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzoylphenyl and naphthalen-1-yloxy groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-benzoylphenyl 2-(naphthalen-1-yloxy)acetate and its analogs in terms of structure, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Reported Applications
4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate C₂₅H₂₀O₄ 384.43 Benzoylphenyl, naphthalen-1-yloxy Crystalline solid* Research compound (potential photostabilizer)
Ethyl 2-(naphthalen-1-yloxy)acetate C₁₄H₁₄O₃ 230.26 Ethyl ester, naphthalen-1-yloxy Liquid Intermediate in organic synthesis
Methyl 2-(naphthalen-1-yloxy)acetate C₁₃H₁₂O₃ 216.24 Methyl ester, naphthalen-1-yloxy Crystalline solid Chemopreventive agent (preclinical studies)
Phenyl 4-chloro-1-hydroxy-2-naphthoate C₁₇H₁₁ClO₃ 298.72 Chloro, hydroxy, naphthoate Solid Antimicrobial studies
Phenyl benzoate C₁₃H₁₀O₂ 198.22 Simple phenyl ester Crystalline solid UV absorber in polymers

Key Observations

Steric and Electronic Effects :

  • The benzoylphenyl group in 4-benzoylphenyl 2-(naphthalen-1-yloxy)acetate introduces significant steric bulk compared to simpler esters like ethyl or methyl derivatives. This bulk may reduce solubility in polar solvents but enhance photostability due to extended conjugation .
  • Ethyl 2-(naphthalen-1-yloxy)acetate (MW 230.26) is a liquid at room temperature, whereas the benzoylphenyl analog is a solid, reflecting differences in intermolecular forces (e.g., π-π stacking in aromatic systems) .

Biological Activity: Methyl 2-(naphthalen-1-yloxy)acetate (compound 17 in ) demonstrated moderate chemopreventive activity in vitro, likely due to its ability to scavenge reactive oxygen species (ROS). However, the benzoylphenyl variant’s bioactivity remains uncharacterized, though its extended aromatic system could improve binding to cellular targets like cytochrome P450 enzymes . Phenyl 4-chloro-1-hydroxy-2-naphthoate () exhibits antimicrobial properties, suggesting that naphthalene-derived esters with halogen substituents may have broader biological utility compared to non-halogenated analogs .

Synthetic Utility :

  • Ethyl and methyl esters of 2-(naphthalen-1-yloxy)acetic acid are frequently used as intermediates for synthesizing more complex derivatives, such as the benzoylphenyl analog. Their lower molecular weights and simpler structures facilitate scalable production .

Research Findings and Limitations

  • Photochemical Stability : Aryl esters like 4-benzoylphenyl 2-(naphthalen-1-yloxy)acetate are hypothesized to exhibit superior UV absorption compared to aliphatic esters (e.g., ethyl or methyl), making them candidates for photostabilizers in materials science. However, experimental validation is pending .
  • Toxicity Data: No acute toxicity studies are available for the benzoylphenyl derivative. In contrast, ethyl 2-(naphthalen-1-yloxy)acetate has a documented safety profile (GHS warning: H315-H319; skin/eye irritation) .
  • Structural Insights: Crystallographic data for related compounds (e.g., phenyl benzoate) confirm planar aromatic systems, which could guide molecular modeling for the benzoylphenyl analog.

Biological Activity

Overview of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate

4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate is an organic compound that belongs to the class of esters. Its structure consists of a benzoyl group attached to a phenyl ring, which is further linked to a naphthalen-1-yloxyacetate moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.

The biological activity of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate may involve several mechanisms, particularly through interactions with specific biological targets such as enzymes, receptors, or cellular pathways. Compounds with similar structures often exhibit:

  • Antioxidant Activity : Compounds containing aromatic rings can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Many phenolic compounds have been shown to inhibit inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Some derivatives can exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents.

Research Findings and Case Studies

While specific studies on this compound may be limited, research on similar compounds can provide insights into its potential effects:

  • Antioxidant Studies : Research has shown that structurally related phenolic compounds can significantly reduce oxidative stress markers in vitro and in vivo. For instance, studies have demonstrated that certain phenolic esters protect against lipid peroxidation in cellular models.
  • Anti-inflammatory Activity : A study on phenolic compounds indicated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests that 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate may similarly modulate inflammatory processes.
  • Antimicrobial Testing : Related compounds have been tested against various pathogens, showing promising results in inhibiting bacterial growth. For example, benzoyl derivatives have been noted for their efficacy against Gram-positive bacteria.

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
Benzoylphenyl etherAntioxidantFree radical scavenging
Naphthalen-1-olAnti-inflammatoryCOX inhibition
Phenyl acetateAntimicrobialDisruption of bacterial cell membranes

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